3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 4-chlorobenzoate
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Overview
Description
3-Benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 4-chlorobenzoate is a complex organic compound that belongs to the benzothiazine family This compound is characterized by its unique structure, which includes a benzoyl group, a methyl group, and a chlorobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 4-chlorobenzoate typically involves multiple steps. The process begins with the preparation of the benzothiazine core, followed by the introduction of the benzoyl and methyl groups. The final step involves the esterification with 4-chlorobenzoic acid. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3-Benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce compounds with different functional groups. Substitution reactions can result in the formation of new compounds with altered chemical properties .
Scientific Research Applications
3-Benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 4-chlorobenzoate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 3-Benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl pivalate
- 3-Benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 2-bromobenzoate
- 3-Benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 2-methoxybenzoate
Uniqueness
Compared to similar compounds, 3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 4-chlorobenzoate is unique due to the presence of the 4-chlorobenzoate moiety. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H16ClNO5S |
---|---|
Molecular Weight |
453.9 g/mol |
IUPAC Name |
(3-benzoyl-2-methyl-1,1-dioxo-1λ6,2-benzothiazin-4-yl) 4-chlorobenzoate |
InChI |
InChI=1S/C23H16ClNO5S/c1-25-20(21(26)15-7-3-2-4-8-15)22(18-9-5-6-10-19(18)31(25,28)29)30-23(27)16-11-13-17(24)14-12-16/h2-14H,1H3 |
InChI Key |
KRXQXUQRDMMUPY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C2=CC=CC=C2S1(=O)=O)OC(=O)C3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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